N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzothiadiazole ring, a nitrofuran moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized by the reaction of 2-aminobenzenethiol with nitrous acid, followed by chlorination to introduce the chlorine atom at the 5-position.
Introduction of the Nitrofuran Moiety: The nitrofuran moiety can be introduced by reacting 5-nitrofuran-2-carboxylic acid with an appropriate coupling reagent to form the corresponding acid chloride.
Coupling Reaction: The final step involves the coupling of the benzothiadiazole derivative with the nitrofuran acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom on the benzothiadiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting its replication or transcription.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea: Similar structure but with a thiourea group instead of a nitrofuran moiety.
5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine: Contains a guanidine group instead of a nitrofuran moiety.
Uniqueness
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of both a benzothiadiazole ring and a nitrofuran moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C11H5ClN4O4S |
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Molecular Weight |
324.70 g/mol |
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H5ClN4O4S/c12-5-1-2-6-10(15-21-14-6)9(5)13-11(17)7-3-4-8(20-7)16(18)19/h1-4H,(H,13,17) |
InChI Key |
YNSLXOVREVUGBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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